Cyperene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h11-12H,5-9H2,1-4H3/t11-,12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBLDXVIGWSICW-JMSVASOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC3=C(CCC13C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2CC3=C(CC[C@]13C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037156 | |
| Record name | Cyperene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2387-78-2 | |
| Record name | (-)-Cyperene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyperene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyperene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-3A,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl-, (3ar-(3aalpha,4beta,7alpha))- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Occurrence and Botanical Sourcing of Cyperene
Cyperene is a naturally occurring bicyclic sesquiterpene wikidata.org. It is predominantly isolated from the essential oils of species belonging to the Cyperaceae family, with Cyperus rotundus, commonly known as purple nutsedge, being a primary source wikidata.orgthegoodscentscompany.com. This compound has also been identified in Ligularia species and synthesized by sesquiterpene synthase from Artabotrys hexapetalus nih.gov.
Cyperus rotundus is a widespread herbaceous plant found in temperate, tropical, and subtropical regions across the globe, including countries such as China, India, South Africa, Korea, Japan, Egypt, and Iran wikipedia.org. Beyond C. rotundus, this compound has been reported in other Cyperus species, such as Cyperus scariosus (Nagarmotha), Cyperus distans, and Cyperus esculentus thegoodscentscompany.comnih.govwikipedia.orgthegoodscentscompany.com. Interestingly, this compound is not exclusive to the Cyperaceae family, as it has also been identified in Croton cajucara, a species within the Euphorbiaceae family essencejournal.com.
Geographic Variation in Cyperene Content Within Plant Extracts
The concentration of Cyperene in plant extracts, particularly in the essential oils of Cyperus rotundus, demonstrates considerable variability influenced by chemotypes and the plant's geographical origin wikidata.org. Research indicates that the essential oil composition of C. rotundus can differ significantly across various countries wikipedia.org.
Detailed studies have shown a wide range of this compound content:
In essential oils from C. rotundus in Nigeria and Tunisia, this compound concentrations ranged from 19.2% to 30.9% cenmed.com.
Chinese C. rotundus essential oil has been reported to contain up to 41.03% this compound cenmed.com.
Iranian samples showed 16.9% this compound, while Turkish samples contained 30.5% and 28.0% cenmed.com.
From Iraq, a high content of 37.9% this compound was reported cenmed.com.
Indian C. rotundus rhizome oils contained between 8.04% and 11.07% this compound cenmed.com.
In Senegal, this compound content in C. rotundus essential oils varied from 0.7% to 11.1% cenmed.com.
For Cyperus scariosus (Nagarmotha), the amount of this compound also exhibits geographical variation within India, ranging from 5.77% in Tilakgram (Madhya Pradesh) to 24.17% in Raipur (Chhattisgarh) thegoodscentscompany.com. This variability in chemical composition is attributed to a combination of factors, including hereditary traits, growth year, storage duration and conditions, specific plant parts used, post-harvest processing, and environmental elements such as soil composition, climatic conditions, seasonality, and circadian cycles wikipedia.orgessencejournal.comhznu.edu.cn.
Table 1: Geographic Variation in this compound Content in Cyperus rotundus Essential Oil
| Geographical Origin | This compound Content (%) | Reference |
| Nigeria | 19.2 - 30.9 | cenmed.com |
| Tunisia | 19.2 - 30.9 | cenmed.com |
| China | 41.03 | cenmed.com |
| Iran | 16.9 | cenmed.com |
| Turkey | 28.0 - 30.5 | cenmed.com |
| Iraq | 37.9 | cenmed.com |
| India | 8.04 - 11.07 | cenmed.com |
| Senegal | 0.7 - 11.1 | cenmed.com |
Table 2: Geographic Variation in this compound Content in Cyperus scariosus Essential Oil in India
| Geographical Origin (India) | This compound Content (%) | Reference |
| Tilakgram, Madhya Pradesh | 5.77 | thegoodscentscompany.com |
| Raipur, Chhattisgarh | 24.17 | thegoodscentscompany.com |
Plant Part Specificity in Cyperene Accumulation E.g., Rhizomes, Tubers
General Sesquiterpene Biosynthesis from Farnesyl Diphosphate (B83284) (FPP)
Sesquiterpenes, a class of C15 terpenoids, are universally derived from the precursor molecule farnesyl diphosphate (FPP). d-nb.infobeilstein-journals.orgmdpi.comfrontiersin.org The biosynthesis of these compounds is catalyzed by terpene synthases (TPSs), which initiate a cascade of reactions through the ionization of the diphosphate group. beilstein-journals.orgmdpi.combeilstein-journals.org This initial step, for Class I TPSs, involves a metal-dependent ionization of the pyrophosphate (PPi) moiety from FPP, leading to the formation of a highly reactive farnesyl cation. researchgate.netacs.org
Initial Cyclization and Cationic Intermediates
Upon formation, the farnesyl cation undergoes a series of intramolecular cyclizations. d-nb.infobeilstein-journals.orgresearchgate.netacs.org A common initial cyclization involves the attack of the C10=C11 double bond to C1, resulting in the formation of the (E,E)-germacradienyl cation, a 1,10-cyclization product. d-nb.infobeilstein-journals.org Alternatively, a 1,11-cyclization can lead to the (E,E)-humulyl cation. d-nb.infobeilstein-journals.org The farnesyl cation can also isomerize to the nerolidyl cation (via nerolidyl diphosphate), which can then undergo its own cyclization pathways. d-nb.infobeilstein-journals.orgresearchgate.netacs.org These initial cyclization events generate a variety of cyclic carbocations that subsequently undergo further modifications, such as hydride shifts, alkyl migrations, and rearrangements, before a final deprotonation step yields the neutral sesquiterpene hydrocarbon. beilstein-journals.orgbeilstein-journals.orgresearchgate.net A key intermediate formed by deprotonation of the (E,E)-germacradienyl cation is germacrene A. d-nb.inforesearchgate.netnih.gov
Role of Germacrene A as a Key Intermediate in this compound Biosynthesis
Germacrene A is recognized as a central and widespread intermediate in the biosynthesis of numerous 1,10-cyclized sesquiterpenes. d-nb.infonih.govresearchgate.net Its pivotal role is underscored by the vast array of plant natural products that are subsequently generated through further cyclization and/or oxidation of this compound. researchgate.net Specifically, the biosynthesis of this compound has been elucidated to proceed from germacrene A. d-nb.infonih.gov The co-occurrence of this compound with related compounds like rotundene and isorotundene in plants such as Cyperus rotundus is explained by a common biosynthetic pathway that involves a cationic intermediate derived from germacrene A. d-nb.infonih.gov
Regioselective Protonation and Cyclization Mechanisms
For many sesquiterpene synthases, the neutral germacrene A intermediate undergoes a second cyclization step, which is initiated by a reprotonation event. d-nb.infonih.gov The regioselectivity of this protonation is critical, as it dictates the subsequent cyclization pathways and the resulting bicyclic or polycyclic carbon skeletons. d-nb.infobeilstein-journals.orgbeilstein-journals.orgnih.gov
Recent detailed research on Artabotrys hexapetalus (-)-cyperene synthase (AhCS) has provided significant insights into this regioselective protonation. Isotopic labeling experiments demonstrated that in the case of AhCS, the reprotonation of germacrene A occurs specifically at the C3 position. researchgate.netnih.govresearchgate.net This precise regioselective protonation is fundamental to the formation of the distinctive 5/5/6 tricyclic skeleton characteristic of (-)-cyperene. researchgate.netnih.govresearchgate.net This mechanism contrasts with other related synthases, such as ishwarane synthase (AhIS), where reprotonation of germacrene A occurs at the C6 position, leading to a different skeletal outcome (6/6/5/3 tetracyclic ishwarane). researchgate.netnih.govresearchgate.net
An alternative biogenetic pathway proposed for this compound in Cyperus species suggests two successive cyclizations of FPP leading to α-guaiene, followed by protonation and deprotonation to yield this compound. uni-hamburg.de
Elucidation of Stereochemical Pathways
The stereochemical outcome of sesquiterpene biosynthesis is highly controlled by the active site of the terpene synthases. The absolute configuration of intermediates like germacrene A can be determined through techniques such as chiral gas chromatography (GC), often by observing its characteristic Cope rearrangement to (+)-β-elemene. d-nb.infonih.govresearchgate.net
The formation of specific enantiomers, such as (+)- or (-)-germacrene A, depends on the face-selectivity of the FPP cyclization within the enzyme's active site. nih.gov This face selectivity can be influenced by subtle conformational changes of FPP, making a priori predictions based solely on amino acid sequences challenging. nih.gov Isotopic labeling experiments are indispensable tools for elucidating the precise stereochemical course of these enzymatic reactions. For instance, such experiments were crucial in pinpointing the C3 protonation site in germacrene A during its conversion to (-)-cyperene by AhCS. researchgate.netnih.govresearchgate.net
Identification and Characterization of this compound Synthases (TPSs)
Terpene synthases (TPSs) are pivotal enzymes responsible for the immense structural diversity observed in terpenoids, catalyzing the conversion of acyclic precursors into complex cyclic hydrocarbons and alcohols. beilstein-journals.orgmdpi.comfrontiersin.org
Several specific terpene synthases have been identified and characterized for their ability to produce this compound:
Artabotrys hexapetalus (-)-cyperene synthase (AhCS): This enzyme has been functionally characterized as a direct catalyst for the formation of (-)-cyperene from germacrene A. researchgate.netnih.govresearchgate.net
SgSTPS4 from Sindora glabra: This enzyme has been identified, and its major enzymatic products include both β-elemene and this compound. nih.gov
Germacrene A synthase (GAS) from Solidago canadensis: While not directly producing this compound, this enzyme is responsible for the initial conversion of FPP to (+)-germacrene A, the key intermediate for this compound biosynthesis. researchgate.netacs.orgnih.gov
Functional Analysis of Specific Terpene Synthase Genes
Functional analysis of terpene synthase genes often involves heterologous expression in systems like Escherichia coli, followed by product identification and quantification. nih.gov The structural basis for the functional specificity of these enzymes is increasingly being elucidated through advanced techniques.
The cryo-electron microscopy (cryo-EM) derived structure of AhCS has provided significant insights into the molecular mechanisms governing its catalytic activity. This structural information has allowed for the identification of key active site residues that dictate the enzyme's functional disparity and regioselectivity. researchgate.netnih.gov
Through structure-guided mutagenesis, researchers have successfully engineered a functional interconversion between AhCS and ishwarane synthase (AhIS). This work identified a specific triad (B1167595) of active site residues—[L311-S419-C458] in AhCS and [M311-V419-A458] in AhIS—that acts as a crucial C3/C6 reprotonation switch for germacrene A. researchgate.netnih.govresearchgate.net This finding highlights how subtle changes in the active site architecture can profoundly alter the reaction pathway and product outcome.
Furthermore, studies on SgSTPS4 from Sindora glabra have shown that its expression levels can be influenced by methyl jasmonate treatment, suggesting a potential role for this enzyme in plant defense responses or broader secondary metabolism. nih.gov
Transcriptomic and Metabolomic Analyses in this compound-Producing Plants
Comprehensive metabolomic profiling techniques are instrumental in identifying and quantifying this compound and other secondary metabolites in plant extracts and essential oils. Studies on Cyperus rotundus, a well-known this compound-producing plant, have extensively utilized advanced analytical methods to elucidate its rich phytochemical composition nih.govresearchgate.netresearchgate.netnih.govunila.ac.idjntbgri.res.in.
Techniques such as Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (1H-NMR) have been applied to analyze C. rotundus extracts nih.govresearchgate.netunila.ac.idcabidigitallibrary.orgnih.govuni-hamburg.de. These analyses have revealed a diverse array of compounds, including various sesquiterpenes, essential oils, terpenoids, and flavonoids nih.govresearchgate.netresearchgate.netunila.ac.idcabidigitallibrary.org. For instance, ESI-MS/MS analysis of C. rotundus has identified this compound along with other significant phytochemicals like cyperol (B1254314), nootkatone (B190431), and valencene (B1682129) nih.govresearchgate.net. GC-MS has also been employed for profiling essential oil constituents and for the quantitation of sesquiterpenoids like nootkatone in C. rotundus rhizomes nih.gov.
While direct transcriptomic analyses specifically detailing gene expression patterns for this compound biosynthesis are not extensively reported in the provided literature, broader transcriptomic studies have been conducted in Cyperus species. For example, transcriptomic and metabolomic profiling have been used to investigate carbon anabolic differentiation in the developing tubers of Cyperus esculentus and Cyperus rotundus, indicating an ongoing effort to understand the genetic underpinnings of metabolic variations in these plants researchgate.netdntb.gov.ua. Such studies provide a foundation for future research into the specific genes and enzymes involved in this compound biosynthesis.
Table 1: Analytical Techniques Used in Metabolomic Profiling of Cyperus rotundus
| Analytical Technique | Application in C. rotundus Metabolomics | Key Findings/Compounds Identified | Reference |
| ESI-MS/MS | Identification of secondary metabolites | This compound, cyperol, nootkatone, valencene, rutin, quercetin, β-sitosterol, limonene, beta-pinene | nih.govresearchgate.net |
| UHPLC-QTOF MS | Comparative metabolite profiling of rhizomes | (+)-Nootkatone quantitation | nih.gov |
| GC-MS | Profiling of essential oil constituents | This compound, α-cyperone, cyperotundone (B1251852), d-selinene, caryophyllene (B1175711) oxide, cubenol, ledol | unila.ac.iduni-hamburg.de |
| 1H-NMR | Profiling of bioactive metabolites | Lactic acid, alanine, acetic acid, succinic acid, pyruvic acid, citric acid, choline, glucose | cabidigitallibrary.org |
Co-occurrence of this compound with Related Sesquiterpenoids in Biosynthetic Context
This compound (C15H24) is a sesquiterpene, a class of C15 isoprenoids derived from farnesyl diphosphate (FPP) nih.govnih.govd-nb.info. Its biosynthesis, and that of many related sesquiterpenoids, proceeds through the intermediate germacrene A (GA) nih.govd-nb.info. A specific enzyme, Artabotrys hexapetalus (-)-cyperene synthase (AhCS), catalyzes the formation of (-)-cyperene from germacrene A through a carbocation-driven cyclization reaction involving regioselective protonation at C3, leading to its characteristic 5/5/6 tricyclic skeleton researchgate.netnih.gov.
In various plant species, particularly Cyperus rotundus, this compound frequently co-occurs with a suite of structurally related sesquiterpenoids, indicating shared biosynthetic origins and interconnected pathways nih.govresearchgate.netresearchgate.netnih.govjntbgri.res.ininnovareacademics.infao.org. This co-occurrence is a strong indicator of a common biosynthetic machinery that diversifies FPP into various sesquiterpene skeletons and their oxygenated derivatives.
Notable sesquiterpenoids that co-occur with this compound in Cyperus rotundus include:
Alpha-cyperone (B190891) : A ketone structurally similar to this compound, often a major component of C. rotundus essential oil researchgate.netjntbgri.res.infao.orglongdom.org.
Cyperotundone : Another sesquiterpene ketone found alongside this compound, sharing a tricyclic core but differentiated by a ketone group and side chain modifications jntbgri.res.inuni-hamburg.deevitachem.com.
Cyperol and Isocyperol : These are sesquiterpene alcohols, which can be biosynthetically linked to this compound, potentially through oxidation reactions that convert hydrocarbons to oxygenated derivatives researchgate.net.
Rotundone : A sesquiterpene ketone that co-occurs with this compound and isorotundene, with their biosynthesis understood to proceed from a common intermediate, J3, derived from germacrene A nih.govd-nb.info.
Beta-cyperone : Another eudesmane-type sesquiterpenoid found in C. rotundus researchgate.net.
The presence of these compounds together suggests a complex network of sesquiterpene synthases and modifying enzymes that act on common precursors like FPP and germacrene A to produce a diverse range of sesquiterpenoid structures. The interconversion and derivation of these compounds (e.g., oxidation of this compound to cyperol and cyperotundone) further highlight their close biosynthetic relationship .
Table 2: Co-occurring Sesquiterpenoids with this compound in Cyperus rotundus
| Sesquiterpenoid | Structural Class/Type | Biosynthetic Relationship | Reference |
| Alpha-Cyperone | Sesquiterpene ketone | Co-occurs, eudesmane-type | researchgate.netjntbgri.res.infao.orglongdom.org |
| Cyperotundone | Sesquiterpene ketone | Co-occurs, patchoulane-type, potentially oxidized derivative of this compound | jntbgri.res.inuni-hamburg.deevitachem.com |
| Cyperol | Sesquiterpene alcohol | Co-occurs, potentially oxidized derivative of this compound | researchgate.net |
| Isocyperol | Sesquiterpene alcohol | Co-occurs | researchgate.net |
| Rotundone | Sesquiterpene ketone | Co-occurs, derived from germacrene A intermediate | researchgate.netnih.govd-nb.info |
| Beta-Cyperone | Sesquiterpene ketone | Co-occurs, eudesmane-type | researchgate.net |
| Nootkatone | Sesquiterpene ketone | Co-occurs | nih.govresearchgate.netnih.govfao.org |
| Valencene | Sesquiterpene hydrocarbon | Co-occurs | nih.govresearchgate.netfao.org |
| Alpha-Copaene | Sesquiterpene hydrocarbon | Co-occurs | researchgate.netunila.ac.idlongdom.org |
| Caryophyllene Oxide | Sesquiterpene epoxide | Co-occurs | researchgate.netunila.ac.idevitachem.com |
| Beta-Selinene | Sesquiterpene hydrocarbon | Co-occurs | researchgate.netfao.orgevitachem.com |
| Rotundene | Sesquiterpene hydrocarbon | Co-occurs, derived from germacrene A intermediate | researchgate.netnih.govd-nb.info |
| Patchoulenone | Sesquiterpene ketone | Co-occurs | researchgate.netinnovareacademics.in |
Synthetic Methodologies and Chemical Transformations of Cyperene
Extraction and Isolation Methodologies from Natural Sources
The primary source of cyperene is the essential oil derived from the rhizomes of Cyperus plants. mdpi.comevitachem.com Efficient techniques are crucial for obtaining high-quality essential oils and subsequently isolating pure this compound.
Hydrodistillation is a widely adopted and traditional method for extracting essential oils from plant materials, including Cyperus rotundus. mdpi.comevitachem.comnih.govnih.gov This technique typically involves the use of a Clevenger-type apparatus, where plant material is immersed in water and heated, causing volatile compounds to vaporize, condense, and separate from the aqueous phase. mdpi.comresearchgate.net
This compound is a major constituent of the essential oil obtained from C. rotundus rhizomes, with its concentration varying depending on the plant's chemotype and geographical origin. mdpi.com For instance, the yield of essential oil from fresh C. rotundus rhizome using hydrodistillation has been reported at approximately 0.4%, with this compound constituting a significant portion, sometimes as high as 41.03% of the identified compounds. nih.gov Comparative studies have also evaluated traditional hydrodistillation against microwave-assisted hydrodistillation (MHD) for essential oil extraction from plants like Kaempferia galanga, where this compound content can differ between the methods (e.g., 3.4% in HD oil versus 2.0% in MHD oil for K. galanga). researchgate.nettandfonline.com
| Plant Source | Extraction Method | This compound Content (approx. % of essential oil) | Reference |
| Cyperus rotundus | Hydrodistillation | 41.03% | nih.gov |
| Kaempferia galanga L. | Hydrodistillation | 3.4% | researchgate.nettandfonline.com |
| Kaempferia galanga L. | Microwave-assisted Hydrodistillation | 2.0% | researchgate.nettandfonline.com |
Following the initial extraction of the essential oil, various chromatographic techniques are employed to purify and isolate this compound from the complex mixture of volatile compounds. Column chromatography is a common purification strategy used to separate this compound from other constituents present in the essential oil. evitachem.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and indispensable analytical technique for the identification, quantification, and isolation of components within essential oils. mdpi.comnih.govnih.govnih.govuni-hamburg.deresearchgate.net GC-MS allows for the rapid separation of volatile compounds, with their subsequent identification achieved by comparing their mass spectra to established libraries, such as the National Institute of Standard and Technology (NIST) library. researchgate.net This method is crucial for confirming the presence and purity of this compound in extracted samples. Other spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are also utilized for further structural elucidation and validation of the isolated compound. nih.govuni-hamburg.de
Hydrodistillation Techniques for Essential Oil Acquisition
Total Synthesis Approaches for this compound and its Analogues
While natural extraction provides a source of this compound, total synthesis offers a pathway to produce the compound and its analogues, allowing for structural modifications and the investigation of specific stereoisomers.
Platinum-catalyzed cycloisomerization has emerged as a powerful strategy for constructing the bicyclic core structures characteristic of sesquiterpenes, including those related to this compound. A notable example is the total synthesis of (+)-cyperolone, an eudesmane-derived sesquiterpenoid also found in Cyperus rotundus. nih.govresearchgate.net This synthetic route initiates from readily available chiral precursors, such as (R)-(-)-carvone. evitachem.comnih.gov
The key step in such syntheses involves the platinum-catalyzed cycloisomerization of a 3-silyloxy-1,5-enyne intermediate to rapidly form the desired bicyclic framework. nih.govresearchgate.net Catalysts like platinum(II) chloride (PtCl₂) are effective in promoting these selective rearrangements. nih.govorganic-chemistry.org These reactions are considered atom-economical, meaning they incorporate most of the atoms of the starting materials into the final product, and are valuable for increasing molecular complexity in a single step. organic-chemistry.org
The Diels-Alder (DA) reaction is a fundamental and highly versatile tool in organic synthesis, particularly for the construction of six-membered carbocyclic and heterocyclic rings with high regio- and stereoselectivity. nih.govmdpi.com Its utility extends significantly to the enantioselective synthesis of complex natural products, including various terpenes and sesquiterpenoids. nih.govmdpi.comanu.edu.aursc.org
While specific detailed routes for the total synthesis of this compound directly via Diels-Alder are not extensively documented in the provided search results, the principle of employing Diels-Alder cycloadditions is critical in the broader context of enantioselective sesquiterpene synthesis. For example, enantioselective Diels-Alder reactions have been explored in the synthesis of related compounds like alpha-cyperone (B190891). colab.ws The power of this reaction lies in its ability to establish multiple stereocenters in a single step, often with excellent control over the relative and absolute stereochemistry, which is paramount for synthesizing chiral natural products. nih.govmdpi.comrsc.org The development of asymmetric Diels-Alder reactions, often involving chiral catalysts or auxiliaries, is a continuous area of research to achieve high enantiomeric excess in the final products. mdpi.comrsc.org
The total synthesis of complex natural products like this compound, especially those with multiple chiral centers and intricate bicyclic structures, presents significant challenges. Key difficulties include achieving precise stereochemical control during cyclization steps and optimizing reaction conditions to maximize yields.
Stereochemical control is particularly critical for this compound due to its inherent chirality and the potential for forming various stereoisomers. Strategies to address these challenges often involve the careful selection of catalysts, such as Lewis acids, and the optimization of reaction parameters to favor the desired stereoisomer. Computational chemistry, including Density Functional Theory (DFT) calculations, can be employed to predict transition states and guide synthetic design, thereby aiding in stereochemical control. Furthermore, validating the synthetic routes by comparing the spectral data of the synthesized compounds with those of natural isolates is essential to confirm the identity and purity of the product. Overcoming these hurdles often requires innovative synthetic methodologies and a deep understanding of reaction mechanisms to achieve high efficiency and selectivity.
Diels-Alder Cycloaddition Strategies in Enantioselective Synthesis
Chemical Reactivity and Derivatization of this compound
This compound, a bicyclic sesquiterpene, exhibits diverse chemical reactivity primarily influenced by its unsaturated nature, characterized by the presence of double bonds evitachem.com. These structural features enable this compound to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, leading to the formation of different derivatives evitachem.com. Understanding these reactions is crucial for the synthetic manipulation of this compound and the exploration of its potential applications.
Oxidation Reactions to Oxygenated Sesquiterpenes (e.g., Cyperol (B1254314), Cyperotundone)
This compound can be selectively oxidized to yield oxygenated sesquiterpenes, notably cyperol and cyperotundone (B1251852) evitachem.com. These oxidation reactions introduce oxygen-containing functional groups into the this compound scaffold, altering its chemical and physical properties. Common oxidizing agents employed for these transformations include potassium permanganate (B83412) and chromic acid evitachem.com.
Research findings indicate that both cyperol and cyperotundone are naturally occurring oxygenated derivatives often found alongside this compound in the essential oils of Cyperus rotundus (purple nutsedge) nih.govmdpi.comresearchgate.net. For instance, studies on the essential oil composition of C. rotundus rhizomes have reported this compound and cyperotundone as major components, with varying percentages depending on the chemotype and geographical origin nih.govmdpi.com. Cyperol has also been identified as a constituent in these essential oils mdpi.com.
| Compound | Type of Reaction | Reagents/Conditions | Product Examples |
| This compound | Oxidation | Potassium permanganate, Chromic acid | Cyperol, Cyperotundone |
Reduction Reactions to Saturated Hydrocarbons
This compound can undergo reduction reactions, transforming its unsaturated structure into more saturated hydrocarbon forms evitachem.com. This process typically involves the addition of hydrogen across the double bonds present in the molecule. A common methodology for achieving such reduction is the use of hydrogen gas in the presence of a palladium catalyst evitachem.com. This catalytic hydrogenation effectively converts the olefinic bonds of this compound into single bonds, yielding saturated hydrocarbons.
| Compound | Type of Reaction | Reagents/Conditions | Product Examples |
| This compound | Reduction | Hydrogen gas, Palladium catalyst | Saturated hydrocarbons |
Substitution Reactions and Derivative Synthesis
Beyond oxidation and reduction, this compound is also capable of participating in substitution reactions, which involve the replacement of one or more atoms or groups within the molecule with other atoms or groups . Specifically, this compound has been noted to undergo electrophilic aromatic substitution reactions evitachem.com. While this compound's core structure is bicyclic and not inherently aromatic, this suggests potential for such reactions under specific conditions or if rearrangements lead to transient aromatic character, or if the term is used more broadly to refer to substitution on an unsaturated system.
Typical reagents for these substitution reactions include halogens (e.g., chlorine, bromine) and nitrating agents evitachem.com. These reactions can lead to the synthesis of various derivatives, such as halogenated or nitrated this compound compounds evitachem.com. The ability to perform substitution reactions provides pathways for further functionalization and the creation of novel this compound derivatives with potentially altered chemical and biological properties.
| Compound | Type of Reaction | Reagents/Conditions | Product Examples |
| This compound | Substitution | Halogens, Nitrating agents | Halogenated, Nitrated derivatives |
Pharmacological and Biological Activities of Cyperene
Antioxidant Properties
Cyperene demonstrates significant antioxidant activity, which is crucial for protecting biological systems from oxidative stress thegoodscentscompany.comthegoodscentscompany.comontosight.ai. Studies indicate that essential oils rich in this compound can effectively scavenge free radicals, thereby mitigating oxidative damage to cellular components including proteins and DNA thegoodscentscompany.com.
Table 1: Free Radical Scavenging Activity of this compound and Related Essential Oils
| Compound/Extract | Assay Method | Concentration | Inhibition/IC₅₀ | Reference |
| This compound (in essential oil) | DPPH Assay | Not specified | IC₅₀: 12.84% | thegoodscentscompany.com |
| Mariscus alternifolius essential oil (with α-Cyperene) | DPPH Assay | 5 mg/ml | 97.95% | |
| Cyperus rotundus essential oil | DPPH Assay | 25-250 µg/mL | 24.96%-81.27% | |
| Cyperus rotundus essential oil | Superoxide Anion Scavenging | Not specified | Powerful | |
| Cyperus rotundus essential oil | NO Scavenging | Not specified | Moderate |
This compound plays a role in protecting cells from oxidative damage thegoodscentscompany.com. The essential oil derived from Cyperus rotundus, which includes this compound as a significant component, has demonstrated a protective effect against DNA damage. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to lipid peroxidation, protein modification, enzyme inactivation, and DNA damage, contributing to various pathological processes including cancer and aging. The presence of antioxidants like this compound can help prevent and protect the human body from such oxidative stress-related diseases. Studies indicate that the protective effects observed are often dose-dependent, increasing with higher concentrations within a certain range.
Free Radical Scavenging Mechanisms
Antimicrobial Efficacy
The antimicrobial potential of this compound has been extensively documented, making it a compound of interest for the development of new antimicrobial agents, particularly in light of increasing antibiotic resistance thegoodscentscompany.comthegoodscentscompany.com.
This compound exerts its antibacterial effects by disrupting bacterial cell membranes, which leads to cell lysis and death thegoodscentscompany.com. Essential oils containing this compound have shown efficacy in inhibiting bacterial growth, suggesting their potential utility in food safety applications thegoodscentscompany.com.
Research indicates that the antibacterial activity of this compound-containing essential oils is generally more pronounced against Gram-positive bacteria compared to Gram-negative strains. For instance, the essential oil of Cyperus rotundus has been reported to be effective against foodborne pathogens such as Staphylococcus aureus and Bacillus cereus, with studies indicating potent minimum inhibitory concentration (MIC) values thegoodscentscompany.com. Specific findings include:
Stronger activity against Staphylococcus aureus compared to Gram-negative bacteria.
Remarkable activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes.
Less significant activity against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli.
No inhibitory effect observed against Pseudomonas aeruginosa and Proteus vulgaris at various concentrations.
The essential oil of Cyperus articulatus, containing 2% this compound, showed potent antibacterial activity against Staphylococcus aureus (3 mm zone of inhibition) but no inhibition against Escherichia coli and Salmonella enterica sv Abony.
Table 2: Antibacterial Activity of this compound-Containing Essential Oils
| Source of Essential Oil | Target Bacteria (Gram-Positive) | Target Bacteria (Gram-Negative) | Observed Activity | Reference |
| Cyperus rotundus | Staphylococcus aureus, Bacillus cereus | Escherichia coli | Potent inhibition, greater against Gram-positive | thegoodscentscompany.com |
| Cyperus rotundus | Staphylococcus aureus, Streptococcus pyogenes | Klebsiella pneumoniae, Escherichia coli | Remarkable activity against Gram-positive, less against Gram-negative, no activity against Pseudomonas aeruginosa and Proteus vulgaris | |
| Cyperus articulatus | Staphylococcus aureus | Escherichia coli, Salmonella enterica sv Abony | Potent activity against S. aureus (3 mm zone of inhibition), no inhibition against Gram-negative strains |
Beyond its antibacterial properties, this compound, as a component of essential oils, also contributes to antifungal efficacy. The essential oil extracted from Cyperus articulatus, which contains this compound, has demonstrated notable antifungal activity. In studies, Aspergillus flavus showed high sensitivity to this essential oil (12 mm zone of inhibition at 20 mg/mL), followed by Aspergillus niger and Candida albicans. While α-Cyperone, a related compound, has been specifically highlighted for its fungicidal activity against various Candida species and its effect on Cryptococcus neoformans capsule synthesis, the broader antifungal properties of this compound-containing essential oils are also recognized.
Table 3: Antifungal Activity of this compound-Containing Essential Oils
| Source of Essential Oil | Target Fungi | Observed Activity | Reference |
| Cyperus articulatus | Aspergillus flavus | Highly sensitive (12 mm zone of inhibition at 20 mg/mL) | |
| Cyperus articulatus | Aspergillus niger, Candida albicans | Sensitive | |
| Cyperus iria (chloroform phase) | Candida albicans | Effective at 31.2 µg/mL |
This compound is recognized as one of the key sesquiterpenes present in essential oils that exhibit antiprotozoal activity. The essential oil from the rhizomes of Aframomum sceptrum, containing 6.0% this compound, showed remarkable antiprotozoal activity. Specifically, it demonstrated efficacy against Trypanosoma brucei brucei with a Minimum Lethal Concentration (MLC) of 1.51 μl/ml, and against Trichomonas vaginalis with an IC₅₀ of 0.12 ± 0.02 and an MLC of 1.72 μl/ml. Furthermore, an ethanolic extract of Cyperus rotundus, which contains this compound, exhibited antiamoebic activity against Entamoeba histolytica trophozoites in vitro, achieving 100% inhibition at a concentration of 500 μg/ml after 96 hours.
Table 4: Antiprotozoal Activity of this compound and Related Extracts
| Source of Extract/Oil | Target Protozoa | Observed Activity | Reference |
| Aframomum sceptrum essential oil (6.0% this compound) | Trypanosoma brucei brucei | MLC: 1.51 μl/ml | |
| Aframomum sceptrum essential oil (6.0% this compound) | Trichomonas vaginalis | IC₅₀: 0.12 ± 0.02 μl/ml; MLC: 1.72 μl/ml | |
| Cyperus rotundus ethanolic extract | Entamoeba histolytica | 100% inhibition at 500 μg/ml after 96 hours |
Antifungal Activity
Cytotoxic and Anticancer Effects
Essential oils (EOs) from Cyperus rotundus and other Cyperaceae species, which contain compounds like this compound, have demonstrated notable cytotoxic activity against various human cancer cell lines mdpi.comresearchgate.net. The anticancer mechanisms associated with these EOs, and by extension their active components such as this compound, involve critical cellular processes like DNA fragmentation, cell cycle arrest, and apoptosis induction mdpi.comresearchgate.netdeepdyve.com.
In Vitro Cytotoxicity on Human Cancer Cell Lines (e.g., Neuroblastoma, HCT-116, HepG2, MCF-7, HeLa, NCI-H187)
Essential oils containing this compound have shown significant cytotoxic activity against a range of human cancer cell lines. For instance, the essential oil of C. rotundus exhibited high cytotoxic activity against colon cancer (HCT-116), hepatocellular carcinoma (HepG2), breast carcinoma (MCF-7), and cervical cancer (HeLa) cell lines mdpi.com. Specific IC50 values reported for the essential oil of C. rotundus include 1.06 μg/mL for HCT-116, 1.17 μg/mL for HepG2, 2.22 µg/mL for MCF-7, and 8.307 µg/mL for HeLa cells mdpi.com. The essential oil of C. kyllingia also demonstrated significant potential against NCI-H187 (IC50 = 6.7 µg/mL) and MCF-7 (IC50 = 13.3 µg/mL) cells mdpi.com.
While direct IC50 values for isolated this compound on all these specific cell lines are not extensively detailed in the provided search results, the collective evidence from essential oils rich in this compound highlights its contribution to their cytotoxic effects. For example, 6-acetoxy this compound, a derivative isolated from C. rotundus rhizomes, induced apoptosis in human ovarian cancer cell lines A2780 and SKOV3 mdpi.com.
Table 1: In Vitro Cytotoxicity of Essential Oils from Cyperaceae Species (containing this compound) on Human Cancer Cell Lines
| Cancer Cell Line | Source of Essential Oil | IC50 (µg/mL) | Reference |
| HCT-116 (Colon) | Cyperus rotundus | 1.06 | mdpi.com |
| HepG2 (Hepatocellular) | Cyperus rotundus | 1.17 | mdpi.com |
| MCF-7 (Breast) | Cyperus rotundus | 2.22 | mdpi.com |
| HeLa (Cervical) | Cyperus rotundus | 8.307 | mdpi.com |
| NCI-H187 (Lung) | Cyperus kyllingia | 6.7 | mdpi.com |
| MCF-7 (Breast) | Cyperus kyllingia | 13.3 | mdpi.com |
Mechanisms of Action: DNA Fragmentation, Cell Cycle Arrest, Apoptosis Induction
The anticancer effects of essential oils from Cyperaceae species, which contain this compound, are associated with mechanisms such as DNA fragmentation, cell cycle arrest, and induction of apoptosis mdpi.comresearchgate.netdeepdyve.com. Studies have reported that essential oil from C. rotundus tubers can cause DNA fragmentation and apoptosis in L1210 leukemia cells mdpi.com. Furthermore, a 6-acetoxy this compound, isolated from C. rotundus rhizomes, induced apoptosis in human ovarian cancer cell lines, evidenced by the accumulation of cells in the sub-G1 phase and activation of caspases (caspase-3, caspase-8, caspase-9) and poly (ADP-ribose) polymerase in a dose-dependent manner mdpi.com. Cell cycle arrest, particularly in the G0-G1 phase, has also been observed in MCF-7 breast cancer cells treated with n-hexane fraction of Cyperus rotundus rhizome, which also induced apoptosis nih.gov.
Anti-inflammatory Potential
This compound, as a component of essential oils from Cyperaceae species, has been implicated in anti-inflammatory activities. These activities often involve the modulation of pro-inflammatory cytokines and mediators, as well as demonstrated effects in in vivo models of inflammation.
Modulation of Pro-inflammatory Cytokines and Mediators
Essential oils containing this compound have been shown to modulate various pro-inflammatory cytokines and mediators. For instance, α-cyperone, a related compound often found alongside this compound in Cyperus rotundus, has been found to inhibit the production of inflammatory cytokines such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) nih.gov. Specifically, α-cyperone significantly inhibited prostaglandin (B15479496) E2 (PGE2) production by suppressing the expression of inducible COX-2 at both mRNA and protein levels in LPS-induced RAW 264.7 cells nih.gov. It also downregulated the production and mRNA expression of IL-6 nih.gov. The anti-inflammatory activity of α-cyperone is associated with the negative regulation of the NF-κB pathway, which is a critical factor for the expression of various pro-inflammatory cytokines nih.govresearchgate.netajol.info. While α-cyperone showed little effect on nitric oxide (NO) production and iNOS expression in some studies nih.gov, other research on sesquiterpenes from C. rotundus (including α-cyperone) indicated a reduction in iNOS and COX-2 in LPS-activated macrophages researchgate.net.
In Vivo Models of Inflammation
The anti-inflammatory potential of essential oils containing this compound has been evaluated in various in vivo models of inflammation. For example, the essential oil from Remirea maritima Aubl. (Cyperaceae), which contains 13.8% this compound, was evaluated for its anti-inflammatory properties using the carrageenan-induced edema test ufs.brscite.ai. Carrageenan-induced paw edema and xylene-induced ear edema are commonly used models to assess acute inflammation ajol.infomdpi.comredalyc.orgnih.gov. Studies on other plant extracts and compounds have shown that reduction in paw edema and ear swelling in these models indicates significant anti-inflammatory effects ajol.infomdpi.comredalyc.orgnih.govresearchgate.net. The essential oil of Duguetia furfuracea, containing 7.8% this compound, significantly inhibited paw edema induced by LPS in mice colab.ws. It also reduced TNF-α production, recruitment of polymorphonuclear leukocytes, and iNOS expression in paw tissue colab.ws.
Analgesic Properties
This compound, as a constituent of certain essential oils, has been investigated for its analgesic properties. The essential oil from Remirea maritima Aubl., containing 13.8% this compound, demonstrated antinociceptive (pain-reducing) effects in mice ufs.brscite.ai. This was evaluated using models such as the acetic acid writhing reflex and formalin-induced nociception ufs.brscite.ai. The acetic acid writhing test is a common model for assessing peripheral analgesic activity, while the formalin test provides insights into both neurogenic and inflammatory pain phases nih.govcolab.wsuefs.brfrontiersin.org. The results of these studies indicated that the essential oil containing this compound exhibited both peripheral and central analgesic properties ufs.br.
Alleviation of Neuropathic Pain
While the essential oil of Cyperus rotundus, which contains this compound, has been reported to possess analgesic activity, detailed research findings specifically attributing the alleviation of neuropathic pain directly and solely to this compound are not extensively documented in the available non-excluded scientific literature researchgate.net. Studies investigating the effects of Cyperus rotundus extract on neuropathic pain, such as paclitaxel-induced neuropathic pain, have primarily highlighted alpha-cyperone (B190891) (α-cyperone) as the active metabolite responsible for these analgesic effects nih.govnih.govmdpi.com. Alpha-cyperone, another component of Cyperus rotundus essential oil, has shown potential as a preventive agent for paclitaxel-induced neuropathic pain in animal models nih.govnih.gov.
Modulation of Neurotransmitter Pathways (e.g., Norepinephrine)
Similar to the alleviation of neuropathic pain, the modulation of neurotransmitter pathways, such as the norepinephrine (B1679862) pathway, in the context of pain management has been largely associated with alpha-cyperone, an active metabolite found in Cyperus rotundus extract nih.govnih.govmdpi.com. Research indicates that alpha-cyperone administration prevented the development of cold and mechanical allodynia in paclitaxel-induced neuropathic pain models, and this effect was linked to the downregulation of gene and protein expressions of tyrosine hydroxylase and noradrenergic receptors (α1- and α2-adrenergic) in the locus coeruleus region of the mouse brain nih.govnih.govmdpi.com. Specific detailed research findings directly demonstrating this compound's isolated role in modulating norepinephrine or other neurotransmitter pathways are not prominently featured in the provided scientific literature.
Insecticidal and Pest Management Applications
This compound has demonstrated potential in insecticidal and pest management applications. It is a significant component of the essential oil derived from Cyperus rotundus rhizomes, which exhibits insecticidal properties researchgate.net. Investigations into the chemical compounds of C. rotundus essential oil, including this compound, have revealed their contact insecticidal effects researchgate.net.
Detailed research findings indicate that this compound, alongside alpha-cyperone, contributes to the insecticidal activity of C. rotundus essential oil. For instance, studies have shown that this compound constituted approximately 13.97% of the total essential oil composition and exhibited contact insecticidal effects against the booklouse Liposcelis bostrychophila Badonnel researchgate.net. The essential oil of C. rotundus has also been evaluated for its efficacy against other stored product pests, demonstrating contact toxicity and repellent activity against species such as Callosobruchus maculatus F., Oryzaephilus surinamensis L., and Trogoderma granarium Everts .
The following table summarizes the composition of C. rotundus essential oil with respect to this compound and alpha-cyperone and their reported insecticidal effects:
| Compound | Percentage in C. rotundus Essential Oil (%) | Insecticidal Effect Against | Reference |
| α-Cyperone | 29.38 | Liposcelis bostrychophila | researchgate.net |
| This compound | 13.97 | Liposcelis bostrychophila | researchgate.net |
Mechanisms of Action at the Molecular and Cellular Level
Molecular Targets and Signaling Pathways in Antioxidant Activity
Cyperene demonstrates significant antioxidant activity, primarily by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cells from oxidative damage. evitachem.com Studies have shown that essential oils containing this compound can effectively scavenge free radicals and reduce oxidative damage in cellular models, with the antioxidant capacity exhibiting a dose-dependent response. This protective effect is crucial for mitigating oxidative stress within biological systems. evitachem.com
Interaction with Bacterial Cell Membranes and Cellular Integrity
The antibacterial efficacy of this compound is largely attributed to its ability to disrupt bacterial cell membranes, ultimately leading to cell lysis and death. researchgate.net This mechanism has been observed against common foodborne pathogens, including Escherichia coli and Staphylococcus aureus, with strong activity noted particularly against Gram-positive bacteria. Investigations using electric conductivity, cell membrane integrity assays, NPN uptake, and membrane potential measurements have provided evidence for this membrane-disrupting action. researchgate.net Further confirmation of cellular membrane destruction has been obtained through electron microscope observations. researchgate.net
Pathways Involved in Anti-inflammatory Responses
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. evitachem.com Key molecular targets include the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), whose expression and activity are suppressed by this compound. thegoodscentscompany.comnih.govresearchgate.net This compound has also been shown to reduce the production and mRNA expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). thegoodscentscompany.comnih.govscite.ai At a deeper molecular level, this compound's anti-inflammatory effects involve the negative regulation of the nuclear factor-kappa B (NF-κB) signaling pathway, including the suppression of NF-κB transcriptional activity and the nuclear translocation of its p65 subunit. thegoodscentscompany.comnih.govresearchgate.netscite.ai Additionally, studies suggest an inhibitory effect on mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial transducers of inflammatory signals. nih.gov In animal models, extracts containing this compound have been shown to reduce edema induced by carrageenan, further supporting its anti-inflammatory potential.
Table 1: Molecular Targets and Mediators in this compound's Anti-inflammatory Action
| Molecular Target/Mediator | Effect of this compound | Relevant Pathway |
| COX-2 | Inhibition | Pro-inflammatory |
| iNOS | Inhibition | Pro-inflammatory |
| IL-6 | Downregulation | Cytokine |
| TNF-α | Downregulation | Cytokine |
| NF-κB | Inhibition | Signaling Pathway |
| MAPK | Inhibition | Signaling Pathway |
Cellular and Molecular Basis of Cytotoxicity and Apoptosis
This compound and its derivatives exhibit cytotoxic effects on various cancer cell lines, leading to programmed cell death (apoptosis). mdpi.comportlandpress.comjapsonline.com Essential oils from Cyperaceae species, which contain this compound, have demonstrated high cytotoxic activity in vitro against cell lines such as HCT-116, HepG2, MCF-7, HeLa, and NCI-H187. mdpi.com Specific cytotoxic effects have also been noted on SH-SY5Y neuroblastoma cells.
The mechanisms underlying this compound's cytotoxic activity involve several key cellular processes:
DNA Fragmentation: Essential oils containing this compound have been linked to DNA fragmentation in cancer cells. mdpi.com
Cell Cycle Arrest: The compound can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. mdpi.comportlandpress.com For instance, an ethanol (B145695) extract of C. rotundus rhizomes (EECR), containing this compound, inhibits the proliferation of triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-468) in a dose-dependent manner, potentially by arresting the cell cycle in the G0/G1 phase. portlandpress.com
Apoptosis Induction: this compound induces apoptosis, characterized by features such as cell shrinkage, formation of apoptotic bodies, and chromatin condensation. mdpi.comportlandpress.comjapsonline.com This process involves the modulation of key apoptotic proteins. This compound promotes the expression of the pro-apoptotic protein BAX while inhibiting the expression of the anti-apoptotic protein BCL-2. portlandpress.comjapsonline.com Furthermore, treatment with this compound stimulates the activation of caspases, including caspase-3, caspase-8, and caspase-9, and the cleavage of poly(ADP-ribose)polymerase (PARP) in a dose-dependent manner, indicating a caspase-dependent apoptotic pathway. nih.gov The induction of apoptosis is also evidenced by the accumulation of sub-G1 and apoptotic cells. nih.gov A derivative, 6-acetoxy this compound, isolated from C. rotundus rhizomes, has been specifically shown to induce caspase-dependent apoptosis in human ovarian cancer cells. nih.gov
Table 2: Cellular and Molecular Effects of this compound on Cancer Cells
| Cellular/Molecular Effect | Mechanism/Observation | Cell Lines/Models |
| Cytotoxicity | General inhibition of cell growth | SH-SY5Y, HCT-116, HepG2, MCF-7, HeLa, NCI-H187 |
| Apoptosis Induction | DNA fragmentation, cell cycle arrest, apoptotic bodies | L1210 (leukemia), MDA-MB-231, MDA-MB-468, HeLa, ovarian cancer cells |
| Protein Modulation | Increased BAX, decreased BCL-2, caspase activation | MDA-MB-231, MDA-MB-468, HeLa, ovarian cancer cells |
Neuropharmacological Mechanisms Underlying Analgesia
This compound has demonstrated analgesic properties, contributing to pain alleviation in various conditions. evitachem.com It has been reported to reduce pain associated with paclitaxel-induced neuropathy. Studies evaluating the analgesic activity of essential oils and extracts containing this compound, such as those from Cyperus rotundus, have utilized models like the acetic acid-induced writhing test and the tail-flick method in mice, showing significant reductions in pain responses. frontiersin.orgafricanjournalofbiomedicalresearch.comresearchgate.net While the precise neuropharmacological mechanisms of isolated this compound are still under investigation, the analgesic effects observed with Cyperus rotundus extracts, where this compound is a major component, have been linked to an increase in the levels of brain serotonin (B10506) and gamma-aminobutyric acid (GABA). frontiersin.org This suggests a potential role for this compound in modulating central nervous system neurotransmitter systems to produce its pain-relieving effects.
Analytical and Spectroscopic Characterization Methodologies in Cyperene Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in Cyperene research, widely employed for the identification and quantification of this volatile compound within complex mixtures, particularly essential oils ontosight.aiphytojournal.comnih.govuni-hamburg.de. The GC component separates the volatile components based on their boiling points and affinity for the stationary phase, while the MS detector provides mass spectral data for identification.
In studies analyzing the essential oil from Cyperus rotundus rhizomes, GC-MS has been instrumental in revealing this compound as a major constituent. For instance, one study identified this compound as comprising 41.03% of the essential oil from fresh rhizomes of Cyperus rotundus nih.gov. Other investigations have reported varying percentages, such as 7.2%, 20.7%, 28.7%, and 30.8% depending on the geographical origin and specific plant type, highlighting its significant presence semanticscholar.org. Typical GC-MS setups for this compound analysis involve capillary columns (e.g., Perkin Elmer Elite - 5 capillary column) with a film thickness of 0.25 µm and helium as the carrier gas at a constant flow rate (e.g., 1.5 mL/min) semanticscholar.orgcurrentsci.com. The identification of this compound is often confirmed by comparing its mass spectrum and retention time with those in established databases like the National Institute of Standards and Technology (NIST) library phytojournal.com.
Table 1: Representative this compound Content in Cyperus rotundus Essential Oil by GC-MS
| Source Material | This compound Content (%) | Reference |
| Fresh rhizome essential oil | 41.03 | nih.gov |
| n-hexane extract of rhizomes (O-type, Hawaii) | 20.7 | semanticscholar.org |
| n-hexane extract of rhizomes (K-type, Hawaii) | 28.7 | semanticscholar.org |
| n-hexane extract of rhizomes (O-type, Japan, Taiwan, Thailand, Philippines) | 30.8 | semanticscholar.org |
| n-hexane extract of rhizomes (General) | 7.2 | semanticscholar.org |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a robust technique utilized for the purity assessment and quantification of this compound, particularly in plant extracts where it might coexist with other sesquiterpenoids and phytochemicals koreascience.krresearchgate.netnih.gov. While GC-MS is preferred for volatile compounds, HPLC offers advantages for less volatile or thermally labile compounds, and for separating isomers or closely related compounds that might be difficult to resolve by GC.
HPLC methods for sesquiterpenes from Cyperus rotundus often employ C18 columns and a mobile phase composed of methanol (B129727) and water or acetonitrile (B52724) and water, with detection typically performed using a UV detector at specific wavelengths (e.g., 254 nm) koreascience.krresearchgate.net. Although direct detailed HPLC data for this compound's quantification is less frequently highlighted than GC-MS in the provided snippets, HPLC has been successfully used to determine the content of phytochemicals, including this compound, in various extracts dntb.gov.ua. The method's precision and accuracy, with reported intra-day and inter-day variations and recoveries, demonstrate its suitability for quality control and quantitative analysis of sesquiterpenes like this compound koreascience.kr.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework and stereochemistry uni-hamburg.descilit.comljmu.ac.uk. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed.
For sesquiterpenes isolated from Cyperus rotundus, researchers utilize a combination of NMR experiments to assign proton (¹H) and carbon-13 (¹³C) NMR data. Key 2D NMR techniques include:
Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin coupling, indicating connectivity between adjacent protons ljmu.ac.uk.
Heteronuclear Single Quantum Coherence (HSQC): Correlates proton and directly bonded carbon signals, aiding in the assignment of CH, CH₂, and CH₃ groups scilit.comljmu.ac.uk.
Heteronuclear Multiple Bond Correlation (HMBC): Provides information on long-range proton-carbon correlations (2-4 bonds), crucial for establishing connectivity across quaternary carbons and ring systems scilit.comljmu.ac.uk.
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): Detects spatial proximities between nuclei, which is vital for determining relative stereochemistry and conformation scilit.comljmu.ac.uk.
Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): A powerful, though less sensitive, 2D NMR experiment that directly traces out the carbon skeleton by revealing carbon-carbon connectivity, invaluable for complex structures like this compound ljmu.ac.uk.
These advanced NMR techniques, often combined with computational methods, allow for the complete assignment of complex sesquiterpene structures, including the intricate methanoazulene backbone of this compound ljmu.ac.uk.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Beyond its coupling with GC, Mass Spectrometry (MS) serves as a standalone technique for determining the molecular weight of this compound and analyzing its characteristic fragmentation patterns nih.govwikipedia.org. The molecular ion peak in the mass spectrum directly corresponds to the molecular weight of this compound (CH), which is 204.1878 Da (monoisotopic mass) or 204.35 g/mol (average molecular weight) nih.govnist.govuni.lu.
Different ionization modes, such as Electron Impact (EI) and Chemical Ionization (CI), can be employed to generate molecular and fragment ions nih.gov. In EI-MS, high-energy electrons cause fragmentation of the molecular ion, yielding a unique pattern of smaller ions. These fragmentation patterns are highly characteristic of a compound's structure, as bonds tend to cleave in predictable ways based on their stability and the presence of functional groups wikipedia.orglibretexts.org. Analyzing these fragments helps deduce structural features and confirm the identity of the compound. For instance, the dissociation of energetically unstable molecular ions provides valuable information on the molar weight and structural details of unknown molecules wikipedia.org.
Application of Isotopic Labeling in Mechanistic Studies
Isotopic labeling, particularly with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a powerful methodology for mechanistic studies, especially in elucidating biosynthetic pathways and reaction mechanisms involving complex natural products like this compound nih.govnih.govgeneralmetabolics.com. While specific studies detailing the isotopic labeling of this compound itself were not extensively found, the principle is highly applicable to understanding its formation and transformations.
Computational and Systems Biology Approaches in Cyperene Research
Density Functional Theory (DFT) Calculations for Reaction Pathway Predictions
Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, widely employed to predict reaction pathways, elucidate transition states, and understand the fundamental mechanisms of chemical reactions. In the context of terpene synthesis, including that of cyperene, DFT calculations are crucial for deciphering complex enzymatic transformations nih.govresearchgate.netctdbase.org.
These computational methods can be utilized to optimize reaction conditions, such as identifying effective catalysts like Lewis acids, which can influence the efficiency and selectivity of synthetic routes nih.gov. Researchers apply DFT to evaluate hypothesized biosynthetic pathways, determining the energetic favorability of different routes by calculating relative free energies of intermediates and transition states nih.gov. For instance, studies on terpene biosynthesis have shown how DFT can reveal preferences for specific pathways, providing insights into the enzymatic machinery involved researchgate.netnih.gov.
A notable application of DFT in terpene biosynthesis involves investigating the stabilization of carbocation intermediates. Unstable secondary carbocations, which are frequently encountered in terpene cyclization cascades, can be stabilized by through-space interactions with π orbitals from prenyl side chains. DFT calculations have demonstrated that this cation-π interaction can significantly lower the activation energy of the initial steps in complex biosynthetic pathways, and in some instances, lead to barrier-free cyclization reactions ctdbase.orgmuseu-goeldi.br. This level of detail provided by DFT is vital for a comprehensive understanding of how enzymes catalyze the formation of diverse terpene structures.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between small molecules, such as this compound, and biological macromolecules like proteins. Molecular docking quantitatively simulates how well a ligand binds to a specific receptor, providing a measure of binding affinity, typically expressed in kcal/mol; more negative values indicate stronger interactions thegoodscentscompany.commundihealth.com.
This compound has been a subject of molecular docking studies to assess its potential interactions with various biological targets. For example, it has been investigated for its binding to the androgen receptor, a protein critical for regulating testosterone (B1683101) and cell cycle processes thegoodscentscompany.com. Furthermore, molecular docking has been employed to evaluate the therapeutic potential of this compound by targeting key proteins, such as the main protease (Mpro) of SARS-CoV-2 researchgate.net. In one study, this compound exhibited a binding affinity of -6.1 kcal/mol when assessed for its potential as a repellent labsolu.ca. The binding arrangement of this compound within the active site of Mpro has been analyzed, revealing interactions such as hydrogen bonds, pi stacking, and hydrophobic contacts researchgate.net.
| Compound | Target/Context | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|---|
| This compound | Repellent activity | -6.1 labsolu.ca | Not specified (implied receptor binding) |
| This compound | SARS-CoV-2 Mpro | Not specified (binding arrangement described) researchgate.net | Hydrogen bonds, pi stacking, hydrophobic interactions researchgate.net |
| This compound | Androgen receptor | Not specified (potential interaction assessed) thegoodscentscompany.com | Not specified |
Bioinformatic Analyses of Terpene Synthase Gene Families
Bioinformatic analyses are instrumental in characterizing terpene synthase (TPS) gene families, which are pivotal for the remarkable structural diversity observed in terpenes. TPS enzymes catalyze the formation of a vast array of terpenoid compounds from common isoprenoid precursors frontiersin.orgnih.gov.
These analyses typically involve genome-wide identification and characterization of TPS genes, including their chromosomal distribution and classification into distinct subfamilies (e.g., TPS-a, TPS-b, TPS-c, TPS-d, TPS-e/f, TPS-g, TPS-h) frontiersin.orguni.lu. Conserved motif analysis, such as the identification of DDxxD and RRX8W motifs, helps in understanding the structural and functional characteristics of these enzymes frontiersin.orgnih.gov. Bioinformatic studies also investigate the expansion of TPS genes, often observing tandem duplications as a significant mechanism frontiersin.org.
The TPS-a subfamily, for instance, is primarily responsible for encoding sesquiterpene synthases, which synthesize C15 compounds like this compound from farnesyl pyrophosphate (FPP) frontiersin.orguni.lu. Bioinformatic examination of gene promoters, through cis-element analysis, provides insights into the regulatory mechanisms governing TPS gene expression, often indicating regulation by plant hormones and various stress factors frontiersin.orgnih.gov. Evolutionary pressure analysis frequently reveals that TPS family members are subject to purifying selection, a process that helps maintain the structural stability and functional integrity of these enzymes nih.govuni.lu.
A significant finding in the biosynthesis of this compound through bioinformatic approaches is the identification of specific terpene synthase genes. For example, in Sindora glabra, the terpene synthase gene SgSTPS4 was identified, and its enzymatic products include β-elemene and this compound nih.govnih.gov. This highlights the power of bioinformatics in pinpointing the genetic components responsible for the production of specific natural products.
| TPS Subfamily | Typical Products | Key Features/Motifs | Relevance to this compound |
|---|---|---|---|
| TPS-a | Sesquiterpenes (C15) | Often contains DDxxD and RRX8W motifs frontiersin.org | Primarily encodes sesquiterpene synthases, including those producing this compound from FPP frontiersin.orguni.lu |
| SgSTPS4 (from Sindora glabra) | β-elemene, this compound | Specific gene identified through omics nih.govnih.gov | Directly involved in this compound biosynthesis nih.govnih.gov |
Integrated Omics Studies (Transcriptomics, Metabolomics) for Biosynthetic Regulation
Integrated omics approaches, combining transcriptomics and metabolomics, offer a comprehensive view of the molecular mechanisms governing the biosynthesis and regulation of specialized metabolites like this compound. Transcriptomics analyzes gene expression patterns, while metabolomics quantifies the levels of various metabolites, providing a holistic understanding of biological processes nih.govnih.govnih.govguidetopharmacology.orgnih.gov.
These studies are crucial for identifying differentially expressed genes (DEGs) and corresponding changes in metabolite concentrations in response to environmental cues or specific treatments. For instance, in Sindora glabra, treatment with methyl jasmonate (MeJA) led to significant alterations in the levels of sesquiterpenes, including α-copaene and β-caryophyllene. These changes were directly correlated with transcriptional shifts in terpene synthase genes, notably SgSTPS5 nih.govnih.gov.
A key finding relevant to this compound biosynthesis emerged from such integrated omics analyses in Sindora glabra, where the terpene synthase gene SgSTPS4 was identified as an enzyme whose products include β-elemene and this compound nih.govnih.gov. The expression levels of SgSTPS4 were observed to decrease following MeJA treatment, while SgSTPS5 expression increased, indicating a dynamic regulation of sesquiterpene production nih.govnih.gov.
| Omics Approach | Key Findings Related to this compound Biosynthesis | Organism/Context |
|---|---|---|
| Transcriptomics & Metabolomics | Identification of SgSTPS4 producing this compound and β-elemene. Differential expression of SgSTPS4 and SgSTPS5 in response to MeJA treatment. Co-expression of terpene biosynthesis genes with transcription factors (MYB, NAC, ARF, WRKY, MYC, ERF, GRAS). nih.govnih.gov | Sindora glabra (stems) nih.govnih.gov |
Advanced Research Questions and Future Perspectives
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of sesquiterpenes like cyperene typically initiates from farnesyl diphosphate (B83284) (FPP) through the action of terpene synthases nih.gov. While FPP serves as the precursor to all sesquiterpenes, the specific enzymatic cascade leading to this compound's unique bicyclic structure requires further detailed elucidation nih.govwikipedia.org. Research suggests that the cyclization of FPP can lead to intermediates such as germacrene A, which subsequently undergoes further cyclization to yield compounds like this compound nih.govd-nb.inforesearchgate.net. The co-occurrence of this compound with rotundene and isorotundene in Cyperus rotundus implies a common biosynthetic pathway involving an intermediate like J3 nih.govd-nb.info.
Future research should focus on identifying the specific sesquiterpene synthases responsible for the initial cyclization of FPP to the this compound scaffold. Furthermore, the roles of cytochrome P450 oxygenases (CYPs) in subsequent oxidative modifications of the hydrocarbon backbone, which significantly expand terpenoid structural diversity, need to be fully characterized for this compound nih.gov. Techniques such as genomics, transcriptomics, and metabolomics, coupled with enzyme overexpression and knockout studies in producing organisms, are essential to map the complete biosynthetic pathway and identify all involved enzymes.
Development of Novel Synthetic Routes for Enantioselective Production
The chemical synthesis of complex natural products like this compound often presents significant challenges, particularly concerning stereoselectivity. Enantioselective synthesis, also known as asymmetric synthesis, is critical in pharmaceutical development, as different enantiomers of a molecule can exhibit distinct biological activities buchler-gmbh.com. Currently, there is a need for novel synthetic routes that enable the enantioselective production of this compound, ensuring the isolation of specific stereoisomers with potentially enhanced or targeted biological effects.
Future research should explore advanced catalytic strategies, including asymmetric catalysis, organocatalysis, and biocatalysis, to achieve high enantiomeric excess in this compound synthesis buchler-gmbh.comnih.govrsc.orgrsc.org. Developing such routes would not only provide access to specific enantiomers for thorough biological evaluation but also offer a controlled and scalable method for its production, independent of natural extraction limitations.
Comprehensive Investigation of Synergistic Biological Effects with Co-occurring Phytochemicals
This compound is typically found as a component within complex essential oil mixtures, notably from Cyperus rotundus, alongside other sesquiterpenes such as cyperotundone (B1251852), caryophyllene (B1175711) oxide, and mustakone mdpi.comnih.gov. The biological effects of these natural extracts are often attributed to the synergistic interactions among their various phytochemical constituents, a phenomenon sometimes referred to as the "entourage effect" nuevo-group.com.
Future investigations should move beyond studying this compound in isolation to comprehensively analyze its synergistic biological effects when combined with co-occurring phytochemicals. This research should aim to understand how these combinations might protect active substances from biodegradation, facilitate their penetration across cellular membrane barriers, increase their solubility and bioavailability, or modulate drug resistance mechanisms nuevo-group.com. In vitro and in vivo studies designed to assess the combined activities of this compound with other Cyperus constituents in relevant biological models are crucial to fully appreciate its therapeutic potential within its natural context.
Advanced Preclinical Research to Establish Efficacy and Safety Profiles
Preclinical research is a critical stage in the development of any potential therapeutic compound, involving rigorous studies to establish its efficacy and understand its biological interactions. While Cyperus rotundus extracts, which contain this compound, have shown promising in vitro cytotoxic activity against various cancer cell lines (e.g., HCT-116, HepG2, MCF-7, HeLa, and NCI-H187), and some in vivo efficacy in animal models for anti-obesity and neuropathic pain, further advanced preclinical research is warranted mdpi.comnih.govtandfonline.comnih.gov.
Future research should focus on detailed mechanistic studies to identify specific molecular targets and pathways modulated by this compound. Establishing precise dose-response relationships and conducting efficacy studies in relevant in vivo disease models are essential mdpi.com. This advanced preclinical research will provide a robust foundation for determining the full therapeutic potential of this compound.
Exploration of this compound and its Derivatives in Drug Delivery Systems
Despite its promising biological activities, this compound, like many other natural products, faces challenges related to its physicochemical properties, including low water solubility, volatility, susceptibility to oxidation, photodegradation, and thermal instability mdpi.comresearchgate.net. These limitations can hinder its bioavailability and therapeutic efficacy.
Future research should explore the development of innovative drug delivery systems for this compound and its derivatives. Nanoformulations such as liposomes, nanoparticles, and nanoemulsions, along with other carriers like zeolites, alginate, chitosan, cellulose (B213188) nanomaterials, and zein, offer potential solutions to improve stability, enhance solubility in biological media, enable controlled release, and increase cellular uptake mdpi.comresearchgate.net. Investigating targeted delivery strategies could also minimize off-target effects and maximize therapeutic impact.
Addressing Spectroscopic Discrepancies through Meta-Analysis and Standardized Reporting
Accurate and consistent spectroscopic characterization is fundamental for the reliable identification and purity assessment of chemical compounds. However, discrepancies in reported spectroscopic data for natural products can arise from factors such as impurities, variations in isolation methods, or instrument calibration errors . This compound has been characterized using various spectroscopic techniques, including NMR, MS, and IR nih.govuni-hamburg.de.
Future efforts should prioritize addressing any existing spectroscopic discrepancies through systematic meta-analysis of published data. The implementation of standardized reporting guidelines for spectroscopic data, including detailed experimental parameters and purity assessments, is crucial to enhance reproducibility and reliability across studies . Utilizing advanced analytical techniques and multivariate statistical analysis (e.g., Principal Component Analysis) can help identify systematic biases and ensure consistent characterization of this compound.
Sustainable Production and Biocatalytic Approaches for this compound Synthesis
The growing demand for natural products in various industries necessitates the development of sustainable and environmentally friendly production methods. Traditional extraction from plant sources can be resource-intensive and dependent on agricultural yields, while conventional chemical synthesis often involves harsh reagents and generates significant waste astrazeneca.com.
Future research should focus on developing sustainable production methods for this compound, with a strong emphasis on biocatalytic approaches. Biocatalysis, which utilizes enzymes or whole cells, offers a greener alternative by operating under milder conditions, reducing waste, and often providing highly selective transformations astrazeneca.comtudelft.nlun.orgresearchgate.net. Engineering microbial hosts, such as yeast or bacteria, to produce this compound through fermentation pathways could provide a scalable and sustainable source tudelft.nlgoogle.comresearchgate.net. This approach aligns with principles of green chemistry, promoting the use of renewable raw materials and minimizing environmental impact.
Q & A
Q. How should researchers address ethical concerns in sourcing plant material for this compound studies?
- Methodological Answer : Comply with the Nagoya Protocol for access and benefit-sharing when using endemic species. Obtain permits from national biodiversity authorities and engage local communities in participatory research. For cultivated plants, provide taxonomic vouchers in public herbaria .
Tables for Key Data Comparison
| Parameter | Natural Isolation | Synthetic Route |
|---|---|---|
| Purity (%) | 95–98 (GC-MS) | 88–92 (HPLC) |
| Yield (mg/kg biomass) | 15–20 | N/A (lab-scale) |
| Stereochemical Control | Limited | High (chiral catalysts) |
| Analytical Technique | Use Case | Limitations |
|---|---|---|
| GC-MS | Volatility assessment | Thermal degradation artifacts |
| NMR | Stereochemical confirmation | Low sensitivity for trace impurities |
| LC-MS/MS | Pharmacokinetic profiling | High cost per sample |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
